AKT Signaling Inhibition: N6,N6-Dimethyladenosine vs. 8-Chloroadenosine
In a direct head-to-head comparison using non-small cell lung cancer cell lines, N6,N6-dimethyladenosine demonstrated a robust inhibition of AKT phosphorylation, while the comparator analog 8-chloroadenosine elicited only a moderate effect [1]. This differential activity highlights the critical importance of the N6-dimethylamino group for potent AKT pathway engagement.
| Evidence Dimension | Inhibition of AKT phosphorylation |
|---|---|
| Target Compound Data | Strong inhibition |
| Comparator Or Baseline | 8-Chloroadenosine (moderate inhibition) |
| Quantified Difference | Qualitatively distinct: 'strong' vs. 'moderate' |
| Conditions | Non-small cell lung cancer cell lines (Western blot for p-AKT) |
Why This Matters
This specific signaling inhibition profile is essential for researchers investigating AKT-dependent pathways in oncology, where a 'moderate' inhibitor like 8-chloroadenosine may not provide the same experimental clarity or potency.
- [1] Vaden, R.M., et al. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 2017, 15(3), 75. View Source
